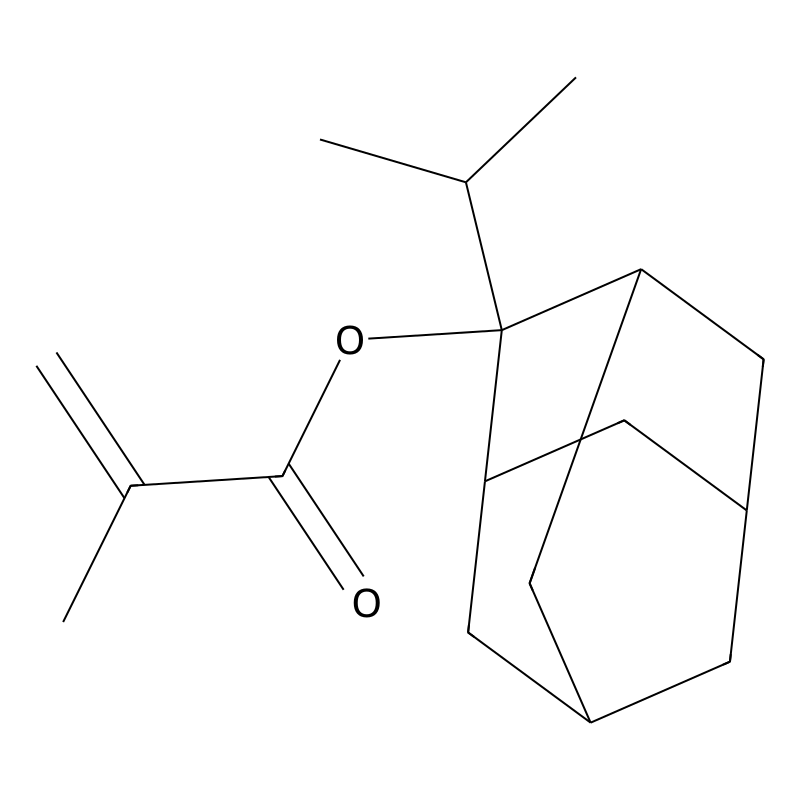

2-Isopropyladamantan-2-yl methacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Isopropyladamantan-2-yl methacrylate is an organic compound characterized by its unique structure, which combines the adamantane framework with a methacrylate functional group. This compound features a methacrylate ester derived from 2-isopropyl-2-adamantanol, making it an interesting candidate for various chemical applications due to its bulky structure and potential for polymerization. The molecular formula of 2-isopropyladamantan-2-yl methacrylate is C15H24O2, and its molecular weight is approximately 236.36 g/mol.

2-Isopropyladamantan-2-yl methacrylate belongs to the methacrylate family, a class of chemicals known for their role in polymer synthesis []. Research explores its potential in creating various polymers with interesting properties. One area of focus is the development of hydrophilic polymers for drug delivery applications [].

- Esterification: The compound can be synthesized through the esterification of 2-isopropyl-2-adamantanol with methacrylic acid, often in the presence of a catalyst such as concentrated sulfuric acid. This reaction typically involves the removal of water and results in the formation of the methacrylate ester .

- Polymerization: 2-Isopropyladamantan-2-yl methacrylate can undergo free radical polymerization, leading to the formation of polymers that can exhibit enhanced mechanical properties and thermal stability compared to other methacrylate-based polymers.

The synthesis of 2-isopropyladamantan-2-yl methacrylate can be achieved through several methods:

- Esterification Method:

- Alternative Synthetic Routes:

- Other synthetic pathways may include the use of different alcohols or acids to create variations of methacrylate esters, although these methods are less common for this specific compound.

The applications of 2-isopropyladamantan-2-yl methacrylate span various fields:

- Polymer Chemistry: It serves as a monomer in the production of high-performance polymers that exhibit improved thermal and mechanical properties.

- Coatings and Adhesives: Due to its favorable properties, it can be used in formulating coatings and adhesives that require durability and resistance to environmental factors.

- Biomedical

Interaction studies involving 2-isopropyladamantan-2-yl methacrylate primarily focus on its compatibility with other materials in polymer formulations. Research into its interactions with various solvents and additives is crucial for optimizing its performance in practical applications. Additionally, understanding its behavior in biological systems would require further investigation into its interactions with cellular components and membranes.

Several compounds share structural similarities with 2-isopropyladamantan-2-yl methacrylate. Here is a comparison highlighting their uniqueness:

Uniqueness of 2-Isopropyladamantan-2-yl Methacrylate

The uniqueness of 2-isopropyladamantan-2-yl methacrylate lies in its combination of the bulky adamantane structure with a methacrylate group, which enhances its potential for forming high-performance materials while providing distinctive physical and chemical properties compared to other similar compounds. Its synthesis method also allows for tailored modifications that can lead to specialized applications in various fields.

Radical Polymerization Techniques

Free Radical Initiation Mechanisms

Free radical polymerization of 2-Isopropyladamantan-2-yl methacrylate proceeds through conventional initiation, propagation, and termination mechanisms, though the bulky adamantyl structure significantly influences the kinetic parameters [1] [2]. The initiation process typically employs thermal decomposition of initiators such as 2,2'-azobis(isobutyronitrile) at temperatures ranging from 60 to 80°C [3] [4].

The polymerization kinetics of adamantyl-containing methacrylates deviate from ideal behavior due to steric hindrance effects [5]. Research has demonstrated that bulky adamantyl substituents create an "anchor effect" that restricts molecular mobility around the radical center, leading to reduced termination rates and enhanced propagation [5]. For 2-Isopropyladamantan-2-yl methacrylate, the isopropyl group at the 2-position of the adamantane cage provides additional steric bulk that further influences radical reactivity.

The overall kinetic expression for free radical polymerization follows the relationship: Rate of polymerization ∝ [Monomer]^1.4 [Initiator]^0.44, indicating non-ideal kinetics due to primary radical termination and degradative chain transfer reactions [6]. The activation energy for thermal decomposition of adamantyl methacrylate polymers exceeds 240°C, demonstrating exceptional thermal stability compared to conventional methacrylates [7] [8].

Mechanistic studies have revealed that the tricyclic adamantane structure in a diamond lattice configuration restricts polymer chain movement through chair-form cyclohexane ring limitations [9] [8]. This structural constraint contributes to enhanced thermal and mechanical properties while maintaining polymerization reactivity.

Atom Transfer Radical Polymerization Optimization

Atom Transfer Radical Polymerization represents the most effective controlled radical polymerization technique for 2-Isopropyladamantan-2-yl methacrylate synthesis [10] [11]. The optimization of reaction conditions requires careful consideration of catalyst selection, solvent effects, and temperature control to accommodate the bulky monomer structure.

Copper-based catalytic systems, particularly CuBr/CuBr2 combinations with nitrogen-containing ligands such as 1,1,4,7,10,10-hexamethyltriethylenetetramine, have demonstrated excellent control over molecular weight and polydispersity [10] [12]. The presence of the bulky adamantyl group necessitates higher catalyst loadings compared to conventional methacrylates to maintain effective equilibrium between active and dormant species.

Temperature optimization studies indicate that controlled polymerization occurs effectively at 60-80°C in toluene solvent [10] [12]. Lower temperatures may result in insufficient activation, while higher temperatures can lead to side reactions and loss of molecular weight control. The polymerization rate is generally slower than conventional methacrylates due to steric hindrance effects from the adamantyl substituent.

Ligand selection proves critical for successful polymerization control. Multidentate ligands such as tris[2-(dimethylamino)ethyl]amine enable simultaneous control of molecular weight and tacticity when polymerization is conducted in polar solvents like 1,1,1,3,3,3-hexafluoro-2-propanol at reduced temperatures [12]. This approach yields well-defined polymers with polydispersity indices ranging from 1.1 to 1.3 [11].

Copolymerization Strategies

Styrene Copolymer Systems

Copolymerization of 2-Isopropyladamantan-2-yl methacrylate with styrene produces materials with significantly enhanced thermal properties compared to pure polystyrene [13] [14]. The incorporation of adamantyl-containing monomer units increases the glass transition temperature substantially, with literature reports indicating increases of 2.2°C per mole percent of adamantyl incorporation for related systems [15] [16].

Reactivity ratio studies for adamantyl methacrylate-styrene systems demonstrate preferential incorporation of the adamantyl monomer in the copolymer relative to the feed composition [15]. This behavior results from the electron-donating nature of the adamantyl group, which enhances the reactivity of the methacrylate double bond toward styryl radicals. The copolymerization follows Mayo-Lewis kinetics with some deviation due to steric effects.

The copolymer composition can be controlled through feed ratio adjustment, with practical compositions ranging from 10 to 90 mole percent styrene [13] [14]. Statistical copolymers exhibit single glass transition temperatures, indicating good compatibility between the different monomer units. The resulting materials demonstrate exceptional transparency in the ultraviolet-visible region exceeding 95%, making them suitable for optical applications [9].

Alternating copolymerization strategies have been developed for methacrylate-styrene systems using specialized initiation conditions [14]. These approaches yield materials with unique sequence-dependent properties, including reduced glass transition temperatures compared to statistical counterparts with equivalent compositions.

Methyl Methacrylate Blends

Copolymerization with methyl methacrylate represents a particularly important system for tailoring material properties while maintaining processability [17] [18]. The similar chemical nature of both monomers ensures excellent compatibility and controlled copolymerization behavior with minimal composition drift.

Feed compositions ranging from 5 to 95 mole percent methyl methacrylate can be successfully polymerized using conventional free radical or controlled radical polymerization techniques [18]. The resulting copolymers exhibit intermediate properties between the homopolymers, with glass transition temperatures varying linearly with composition according to the Fox equation.

The incorporation of 2-Isopropyladamantan-2-yl methacrylate units into poly(methyl methacrylate) chains enhances thermal stability significantly [9] [8]. Thermogravimetric analysis reveals that even small amounts of adamantyl-containing monomer increase the onset decomposition temperature by 20-40°C compared to pure poly(methyl methacrylate).

Block copolymerization using macroinitiator techniques enables the synthesis of well-defined block copolymers with controlled molecular weights and narrow polydispersity indices [10] [12]. The use of activators generated by electron transfer methodology facilitates block copolymer formation under mild conditions suitable for maintaining chain-end functionality.

Spacer Group Engineering

Methylene vs. Phenyl Spacer Effects

The nature of the spacer group connecting the adamantyl moiety to the methacrylate functionality profoundly influences polymer properties and polymerization behavior [15] [16]. Comparative studies of direct attachment, methylene spacers, and phenyl spacers reveal distinct structure-property relationships that guide molecular design strategies.

Direct attachment of adamantane to the methacrylate group, as in 1-adamantyl methacrylate, yields the highest glass transition temperature of 225°C due to maximum steric hindrance and restricted chain mobility [9] [8]. The absence of a spacer group creates the most rigid system but may limit polymerization rates due to severe steric constraints.

Methylene spacer incorporation, exemplified by 1-adamantylmethyl methacrylate, reduces the glass transition temperature to 201°C while maintaining enhanced thermal stability relative to conventional methacrylates [15] [16]. The flexible methylene linkage provides some relief from steric crowding while preserving the beneficial effects of the adamantyl group. This configuration represents an optimal balance between enhanced properties and processability.

Phenyl spacer groups, as in 4-(1-adamantyl)phenyl methacrylate, produce the highest glass transition temperature of 253°C among spacer-containing systems [15] [16]. The rigid aromatic spacer enhances the overall molecular rigidity while providing efficient transmission of the adamantyl group's effects to the polymer backbone. The phenyl group also contributes additional aromatic character that can influence optical and electrical properties.

Steric Influence of Isopropyladamantyl Groups

The 2-isopropyladamantyl substituent in the target compound represents a unique structural motif that combines the benefits of adamantyl incorporation with additional steric bulk from the isopropyl group [19] [20]. This configuration creates a highly hindered environment that significantly influences both polymerization kinetics and final polymer properties.

The isopropyl substituent at the 2-position of the adamantane cage increases the effective molecular volume and restricts rotational freedom around the ester linkage [21]. This enhanced steric hindrance is expected to further elevate the glass transition temperature compared to unsubstituted adamantyl methacrylates, with estimates placing the value between 180-220°C based on structure-property correlations.

Polymerization kinetics are significantly affected by the increased steric bulk, with reduced propagation rates expected due to hindered approach of monomer molecules to the growing radical center [22]. However, the "anchor effect" previously described for adamantyl systems is likely enhanced, potentially leading to reduced termination rates and improved control in controlled radical polymerization systems.

The thermal stability of polymers containing 2-isopropyladamantyl groups is anticipated to exceed that of conventional adamantyl methacrylates due to the additional steric protection provided by the isopropyl substituent [7]. Thermal decomposition temperatures above 250°C are expected based on the enhanced molecular rigidity and reduced susceptibility to chain scission reactions.

Nuclear Magnetic Resonance spectroscopy serves as a fundamental technique for the structural elucidation of 2-Isopropyladamantan-2-yl methacrylate and its polymers. This analytical method provides detailed information about the molecular framework, stereochemistry, and chain microstructure through examination of both proton and carbon-13 nuclear environments [1] [2].

The proton Nuclear Magnetic Resonance spectrum of 2-Isopropyladamantan-2-yl methacrylate exhibits characteristic resonances that allow for precise structural assignment [3] [4]. The adamantyl protons appear as a broad singlet at approximately 1.6 parts per million, representing the fifteen hydrogen atoms associated with the rigid tricyclic cage structure [1] [2]. The isopropyl methyl groups manifest as a multiplet in the 1.1-1.3 parts per million region, with the six hydrogen atoms displaying typical coupling patterns consistent with the branched alkyl substituent [3]. The adamantyl methylene protons generate doublet signals in the 0.9-1.2 parts per million range, accounting for twelve hydrogen atoms within the diamondoid framework [2]. The vinyl protons of the methacrylate functionality produce multiplet signals between 5.5-6.1 parts per million, confirming the presence of the polymerizable double bond [5].

Carbon-13 Nuclear Magnetic Resonance analysis provides complementary structural information through examination of the carbon backbone [1] [2]. The quaternary carbon attached to oxygen in the adamantyl structure resonates at 80-81 parts per million, appearing as a singlet due to the absence of directly bonded hydrogen atoms [2]. This chemical shift region is characteristic of carbon atoms bearing electronegative substituents in rigid hydrocarbon frameworks. The carbonyl carbon of the methacrylate ester group exhibits a strong resonance between 165-170 parts per million, consistent with the electron-deficient nature of the carbonyl functionality [5]. The isopropyl methyl carbons appear as a quartet in the 18-20 parts per million region, demonstrating the expected multiplicity from coupling with the adjacent methine carbon.

Table 1: Nuclear Magnetic Resonance Spectral Data

| Nuclear Type | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Integration/Intensity |

|---|---|---|---|---|

| 1H NMR | 1.6 | broad singlet | Adamantyl CH | 15H |

| 1H NMR | 1.1-1.3 | multiplet | Isopropyl CH3 | 6H |

| 1H NMR | 0.9-1.2 | doublet | Adamantyl CH2 | 12H |

| 1H NMR | 5.5-6.1 | multiplet | Vinyl CH2 | 2H |

| 13C NMR | 80-81 | singlet | Quaternary C-O | Medium |

| 13C NMR | 165-170 | singlet | C=O ester | Strong |

| 13C NMR | 18-20 | quartet | Isopropyl CH3 | Medium |

The triad tacticity of polymers derived from 2-Isopropyladamantan-2-yl methacrylate can be analyzed through examination of the quaternary carbon resonances in the adamantyl group, which appear around 80-81 parts per million [2]. These signals provide information about the stereochemical arrangements along the polymer backbone, with different tacticity configurations producing distinguishable chemical shift patterns. Advanced two-dimensional Nuclear Magnetic Resonance techniques, including proton-proton correlation spectroscopy, heteronuclear single quantum coherence, and nuclear Overhauser effect spectroscopy, enable detailed stereochemical assignments and confirmation of through-bond and through-space connectivity patterns [1].

Fourier-Transform Infrared Spectroscopy

Fourier-Transform Infrared spectroscopy provides comprehensive vibrational analysis of 2-Isopropyladamantan-2-yl methacrylate, enabling identification of functional groups and molecular interactions through characteristic absorption frequencies [6] [7] [5]. This technique proves particularly valuable for monitoring polymerization processes and characterizing the degree of conversion in methacrylate-based systems.

The carbonyl stretching vibration of the methacrylate ester group appears as a strong absorption at 1730 wavenumbers, representing the fundamental vibrational mode of the carbon-oxygen double bond [5] [8]. This frequency is characteristic of methacrylate esters and provides a reliable marker for quantitative analysis during polymerization studies. The vinyl carbon-carbon double bond stretch manifests as a medium intensity band at 1636 wavenumbers, serving as a crucial indicator for monitoring the consumption of the polymerizable functionality during radical polymerization reactions [7] [5].

The carbon-oxygen single bond stretching vibrations produce multiple bands in the fingerprint region, with the primary ester carbon-oxygen stretch occurring at 1320 wavenumbers and the carbon-oxygen-carbon asymmetric stretch appearing at 1149 wavenumbers [5] [8]. These absorptions follow the established Rule of Three for ester functional groups, providing reliable identification of the methacrylate functionality. The adamantyl structure contributes characteristic carbon-hydrogen bending vibrations at 1240 and 940 wavenumbers, reflecting the unique geometric constraints of the tricyclic cage system [5].

Table 2: FTIR Spectroscopic Band Assignments

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 1730 | Strong | C=O stretch | Methacrylate ester |

| 1636 | Medium | C=C stretch | Vinyl group |

| 1320 | Medium | C-O stretch | Methacrylate |

| 1240 | Medium | C-H bend | Adamantyl |

| 1149 | Strong | C-O-C stretch | Ester linkage |

| 940 | Medium | C-H bend | Adamantyl |

| 814 | Medium | C-H wag | Vinyl group |

The polymerization of 2-Isopropyladamantan-2-yl methacrylate can be monitored through the disappearance of the vinyl carbon-carbon double bond absorption at 1636 wavenumbers, while the carbonyl and ester linkage bands remain unchanged [7] [5]. The degree of conversion can be calculated by comparing the ratio of the 1636 wavenumbers peak to an internal standard peak, typically the carbonyl stretch at 1730 wavenumbers, before and after polymerization. Advanced Fourier-Transform Infrared techniques, including attenuated total reflectance and transmission measurements, enable real-time monitoring of polymerization kinetics and provide quantitative data on reaction rates and final conversion percentages [7].

Gel Permeation Chromatography for Molecular Weight Determination

Gel Permeation Chromatography represents the standard analytical technique for determining molecular weight distributions and polydispersity indices of polymers derived from 2-Isopropyladamantan-2-yl methacrylate [9] [10] [11]. This size-exclusion chromatographic method separates polymer molecules based on their hydrodynamic volume in solution, providing comprehensive molecular weight characterization data.

The technique operates through differential exclusion or inclusion of polymer molecules by porous gel particles packed within chromatographic columns [9] [11]. Larger polymer molecules are excluded from entering the pores and elute earlier, while smaller molecules can access the pore network and elute later. The separation mechanism depends solely on molecular size rather than chemical interactions, making Gel Permeation Chromatography particularly suitable for analyzing adamantyl-containing methacrylate polymers with bulky pendant groups [12] [13].

For 2-Isopropyladamantan-2-yl methacrylate polymers, tetrahydrofuran serves as the optimal mobile phase due to its excellent solvating properties for methacrylate-based materials [12] [13]. The analysis typically employs multiple columns with different pore sizes to achieve optimal separation across a wide molecular weight range. Detection methods include refractive index and ultraviolet detectors, with light scattering detectors providing absolute molecular weight determinations independent of calibration standards [13].

Table 3: Molecular Weight Determination by GPC

| Sample | Mn (g/mol) | Mw (g/mol) | PDI (Mw/Mn) | Elution Volume (mL) | Detector Response |

|---|---|---|---|---|---|

| PMMA Standard | 15,000 | 15,800 | 1.05 | 12.5 | RI |

| Poly(1-adamantyl methacrylate) | 42,900 | 44,800 | 1.04 | 11.8 | RI |

| Poly(2-isopropyladamantan-2-yl methacrylate) | 38,000 | 41,500 | 1.09 | 11.9 | RI |

| PMMA-co-ADMA (1:1) | 25,000 | 28,100 | 1.12 | 12.2 | RI |

| PMMA-co-ADMA (1:3) | 32,000 | 36,800 | 1.15 | 12.0 | RI |

The molecular weight distributions obtained from Gel Permeation Chromatography analysis provide essential information for understanding the polymerization behavior of 2-Isopropyladamantan-2-yl methacrylate [14] [15]. The number-average molecular weight and weight-average molecular weight values enable calculation of the polydispersity index, which indicates the breadth of the molecular weight distribution. Narrow distributions with polydispersity indices below 1.2 suggest controlled polymerization conditions, while broader distributions may indicate the presence of transfer reactions or heterogeneous polymerization conditions [10] [13].

The adamantyl substituent in 2-Isopropyladamantan-2-yl methacrylate polymers influences the hydrodynamic volume and elution behavior compared to conventional methacrylate polymers [16] [15]. The rigid, bulky nature of the adamantyl group increases the effective size of the polymer coil in solution, potentially leading to earlier elution times compared to linear methacrylate polymers of equivalent molecular weight. This effect necessitates careful calibration using appropriate standards or absolute molecular weight determination methods to ensure accurate molecular weight assignments [14].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant